8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound notable for its unique bicyclic structure and potential biological activity. This compound is of considerable interest in medicinal chemistry due to its possible applications in drug development and its interactions with biological systems. The compound's structural characteristics suggest it may exhibit significant pharmacological properties, making it a subject of ongoing research.
The compound can be synthesized through various chemical methods, typically involving multi-step reactions that construct the bicyclic framework and introduce functional groups necessary for biological activity. It is commonly sourced from chemical suppliers specializing in organic compounds used in research and pharmaceutical applications.
This compound belongs to the class of azabicyclic compounds, which are characterized by a nitrogen atom incorporated into the bicyclic structure. Additionally, it contains a thiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and antiparasitic properties.
The synthesis of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired product. Common reagents include various acids and bases to facilitate cyclization and substitution reactions.
The molecular structure of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C10H16N3S2 |
Molecular Weight | 277.37 g/mol |
IUPAC Name | 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI Key | NDCFOAMAGRKOCB-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C(S1)SC2CC3CCC(C2)N3 |
The structure features a bicyclic framework with a nitrogen atom integrated into the ring system and a thiadiazole group attached to it.
The compound can participate in various chemical reactions:
Common reagents used in these reactions include:
The choice of solvent and temperature is critical in determining the yield and selectivity of these reactions.
The mechanism of action for 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol likely involves its interaction with specific biological targets such as enzymes or receptors within the body. The compound's unique structural features enable it to bind effectively to these targets, modulating their activity and potentially influencing various biological pathways.
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Property | Value |
---|---|
Stability | Stable under standard conditions |
Reactivity | Reacts with strong acids/bases |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific applications:
This compound's diverse potential applications highlight its significance in both academic research and industrial settings.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3